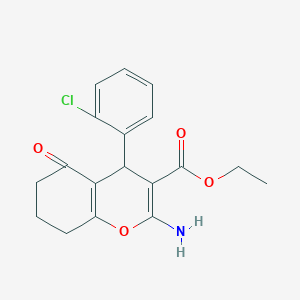
ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of 4H-chromenes, which are known for their versatile biological profiles. Its molecular formula is C18H18ClNO4 with a molecular weight of approximately 347.80 g/mol. The presence of the 2-chlorophenyl group is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with a chromene backbone exhibit notable anticancer properties. For instance, studies have shown that derivatives of 4H-chromenes can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and activation of caspases . this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.216 | Vinblastine | 0.230 |
| HCT-116 | 0.259 | Colchicine | 0.307 |
| PC-3 | - | - | - |
| A549 | - | - | - |
| HepG-2 | - | - | - |
The compound demonstrated selective cytotoxicity against malignant cells while showing less toxicity towards normal cell lines such as WI-38 and HFL-1 .
The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has shown promising results in inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial for cancer cell proliferation and angiogenesis .
Antimicrobial and Other Activities
In addition to its anticancer properties, this compound has been reported to possess antimicrobial activities against various pathogens. The structure of chromenes often correlates with antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen substituents (like chlorine) on the phenyl ring enhances the biological activity of chromene derivatives. This modification appears to increase lipophilicity and improve interactions with biological targets. The amino group at position 2 also plays a critical role in enhancing the compound's pharmacological profile by facilitating hydrogen bonding with target proteins .
Case Studies
- Antitumor Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines using MTT assays and found that it significantly inhibited cell proliferation compared to standard chemotherapeutic agents .
- Kinase Inhibition : Another research focused on the inhibition of EGFR and VEGFR pathways by conducting kinase assays that revealed comparable inhibitory effects when compared to established inhibitors like Sorafenib .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is C18H18ClNO4, with a molecular weight of approximately 347.8 g/mol. The compound features a chromene core structure, which is known for its diverse biological activities.
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of the chromene structure have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in tumor cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB231 (breast cancer) .
Compound Cancer Cell Line % Survival at 25 μM 5c HCT116 20% 5c PC3 63% 6d PC3 61% - Enzyme Inhibition
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include heterocyclization and nitrogen displacement techniques. These methods have been optimized for higher yields and efficiency .
Case Studies
- Crolibulin Development
- Antimicrobial Activity
特性
IUPAC Name |
ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-3-4-7-11(10)19)15-12(21)8-5-9-13(15)24-17(16)20/h3-4,6-7,14H,2,5,8-9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTWGJYREMHVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













